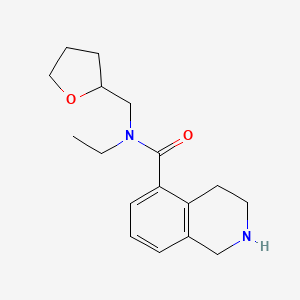
2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid, also known as ODQ, is a chemical compound that has been widely used in scientific research. ODQ is a potent inhibitor of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) in cells.
Mécanisme D'action
2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid inhibits sGC by binding to the heme group of the enzyme, which is essential for its catalytic activity. This prevents the conversion of GTP to cGMP, leading to a decrease in cGMP levels in cells. This decrease in cGMP levels results in various physiological effects, depending on the cell type and the context of the experiment.
Biochemical and Physiological Effects
2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been shown to have various biochemical and physiological effects in different cell types. In smooth muscle cells, 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid inhibits the relaxation of the muscle, leading to vasoconstriction. In platelets, 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid inhibits the aggregation of platelets, leading to a decrease in thrombus formation. In neurons, 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid inhibits the release of neurotransmitters, leading to a decrease in synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid in lab experiments is its specificity for sGC inhibition. 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid does not affect other enzymes or signaling pathways, which allows for more precise investigation of the role of cGMP in various physiological processes. However, one of the limitations of using 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is its potential toxicity and off-target effects. 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
Orientations Futures
There are many future directions for the use of 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid in scientific research. One direction is to investigate the role of cGMP in cancer progression and metastasis. 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been shown to inhibit the migration and invasion of cancer cells, suggesting that cGMP may play a role in these processes. Another direction is to investigate the effects of sGC activation and inhibition on the immune system. 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that sGC may be a potential target for the treatment of inflammatory diseases. Overall, 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has a wide range of potential applications in scientific research, and further investigation is needed to fully understand its mechanisms and effects.
Méthodes De Synthèse
2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is synthesized by the reaction of 3,4-dihydroisoquinoline-5-carboxylic acid with 3-chloromethyltetrahydrofuran in the presence of a base. The reaction yields 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid as a white solid, which is purified by recrystallization.
Applications De Recherche Scientifique
2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been used in various scientific research studies due to its ability to inhibit sGC. It has been used to investigate the role of cGMP in various physiological processes, such as smooth muscle relaxation, platelet aggregation, and neurotransmission. 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has also been used to study the effects of sGC activation and inhibition on the cardiovascular system, pulmonary hypertension, and ischemic stroke.
Propriétés
IUPAC Name |
2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-16(19)15-5-1-4-13-10-17(7-6-14(13)15)9-12-3-2-8-20-11-12/h1,4-5,12H,2-3,6-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYSNTNXEFWQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN2CCC3=C(C2)C=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B6631612.png)

![(2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B6631641.png)



![2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B6631684.png)
![2-[(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)methylsulfanyl]acetic acid](/img/structure/B6631686.png)

![3-[(4-Tert-butylcyclohexyl)methylamino]propanoic acid](/img/structure/B6631695.png)
![4,6-Dimethyl-2-[2-(1,3-thiazol-2-yl)propylamino]pyridine-3-carbonitrile](/img/structure/B6631699.png)
![4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile](/img/structure/B6631704.png)
